N.41

HIV-1 Vif-A3G interaction High-throughput screening

HIV-1 Vif-APOBEC3G PPI research often lacks a reliable, validated inhibitor that directly disrupts this protein-protein interaction without confounding off-target effects. N.41 is the only commercially available small molecule with peer-reviewed TR-FRET data confirming direct Vif-A3G binding inhibition. - 89% TR-FRET inhibition at 6.25 µM with validated counter-screen Z′-values (0.70-0.91) - ideal positive control for HTS campaigns. - A3G-dependent antiviral activity in T cells (IC₅₀ 8.4 µM in PBMCs); >11.9 selectivity index supports long-term cell culture. - >98% HPLC purity, DMSO-soluble, with established SAR path for lead optimization.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
Cat. No. B14765376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN.41
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)O
InChIInChI=1S/C15H14N2O2/c1-11(17-13-4-6-14(18)7-5-13)9-15(19)12-3-2-8-16-10-12/h2-10,17-18H,1H3/b11-9+
InChIKeyYJVDMNPGQGXXGJ-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N.41: Chemical Identity and Core Function as a Vif-A3G Interaction Inhibitor


N.41, also designated as Vif-A3G Inhibitor N.41, is a small-molecule antiviral agent that functions by inhibiting the interaction between the HIV-1 viral infectivity factor (Vif) and the host restriction factor APOBEC3G (A3G) [1]. This mechanism protects A3G from Vif-mediated proteasomal degradation, leading to increased cellular A3G levels and enhanced incorporation into budding virions, which subsequently attenuates viral infectivity in a Vif-dependent manner . The compound is widely used in research settings to study the Vif-A3G axis and to explore novel antiviral strategies targeting host restriction factors.

Why Generic Vif or APOBEC3G Modulators Cannot Substitute N.41: Critical Differentiation in Activity, Selectivity, and Mechanism


Compounds targeting the Vif-A3G interaction are not functionally interchangeable. The specific molecular scaffold and binding mode of N.41 confer a unique combination of biochemical potency (IC50 = 2.2 µM in Vif-A3G TR-FRET assay), cellular antiviral activity (IC50 = 8.4 µM in PBMCs), and a favorable therapeutic index (TC50/IC50 >11.9) that is not replicated by other inhibitors such as RN-18 (IC50 = 6 µM in H9 cells) or IMB-301 (IC50 = 8.63 µM in H9 cells) [1]. Moreover, N.41 exhibits strict Vif- and A3G-dependent antiviral activity, whereas other compounds in the class, such as ZBMA-1, target a distinct protein-protein interaction (Vif-Elongin C) [2]. Substituting N.41 with an analog without verifying these specific quantitative parameters risks experimental inconsistency, off-target effects, and misinterpretation of Vif-A3G axis biology.

Quantitative Differentiation of N.41: Head-to-Head Evidence Against Key Comparators for Procurement Decisions


Potency in Biochemical Vif-A3G Interaction Assay: N.41 vs. IMB-301

In a TR-FRET assay designed to measure the direct interaction between Vif and A3G, N.41 demonstrated an IC50 of 2.2 µM, effectively disrupting the protein-protein interaction [1]. In contrast, the comparator IMB-301, which also targets the Vif-A3G complex, exhibits a weaker biochemical IC50 of 15.6 µM for direct binding to A3G and an IC50 of 8.63 µM in a cellular HIV-1 replication assay . This indicates that N.41 is a more potent disruptor of the Vif-A3G interaction in a biochemical setting.

HIV-1 Vif-A3G interaction High-throughput screening

Cellular Antiviral Activity in Primary Human Cells: N.41 vs. RN-18

In peripheral blood mononuclear cells (PBMCs), which are a physiologically relevant primary cell model for HIV-1 infection, N.41 inhibited HIV-1 Ba-L replication with an IC50 of 8.4 µM and a TC50 >100 µM, resulting in a therapeutic index (TI) >11.9 [1]. The comparator RN-18, a widely used Vif inhibitor, has an IC50 of 6 µM in the nonpermissive H9 T-cell line , but its activity in primary PBMCs is not reported. The therapeutic index for RN-18 is also not established. N.41's demonstrated activity and safety window in primary cells provides a more reliable basis for translational studies.

HIV-1 Antiviral activity Primary cells

Mechanistic Specificity: Vif-A3G Interaction vs. Vif-Elongin C Interaction

N.41 directly inhibits the protein-protein interaction between Vif and A3G, as demonstrated by co-immunoprecipitation assays where 40 µM N.41 significantly attenuated the Vif-A3G interaction in 293T cells [1]. In contrast, ZBMA-1 (IC50 = 1.01 µM in HIV-1 replication assays) protects A3G by targeting the Vif-Elongin C interaction, a distinct upstream event in the Vif-E3 ubiquitin ligase complex [2]. This mechanistic divergence means that N.41 and ZBMA-1 will have different effects on cellular pathways and resistance profiles.

HIV-1 Vif Mechanism of action

Selectivity Profile: A3G-Dependent vs. A3G-Independent Activity

N.41 exhibits potent antiviral activity exclusively in A3G-expressing (A3G+) T cells, with no activity observed in A3G-negative (A3G−) T cells, confirming its mechanism is entirely A3G-dependent [1]. This selectivity is a critical differentiator from broad-spectrum antiretroviral agents or compounds like Deaminase inhibitor-1, which directly inhibits the catalytic deaminase activity of A3G (IC50 = 18.9 µM) and may have broader off-target effects on other APOBEC family members . N.41's strict Vif- and A3G-dependence ensures experimental outcomes are directly attributable to modulation of the Vif-A3G axis.

HIV-1 Selectivity APOBEC3G

Structural Activity Relationship (SAR) and Analogue Availability: N.41 vs. Class

Preliminary SAR studies around the N.41 scaffold have identified that a hydroxyl moiety on a phenylamino group is critical for anti-HIV activity, and have yielded analogues with improved potency (IC50 as low as 4.2 µM in PBMCs) [1]. In contrast, many other Vif-A3G inhibitors, such as RN-18 and IMB-301, lack a publicly available, well-characterized SAR series, limiting their utility as chemical probes for target validation. The availability of N.41 and its analogues enables fine-tuning of activity and physicochemical properties for specific experimental needs.

HIV-1 Structure-activity relationship Chemical probe

Optimal Application Scenarios for N.41 Based on Verified Quantitative Differentiation


High-Throughput Screening and Biochemical Assay Development for Vif-A3G Interaction Inhibitors

N.41's established potency in the TR-FRET Vif-A3G interaction assay (IC50 = 2.2 µM) and its defined mechanism make it an ideal positive control and chemical probe for developing and validating high-throughput screens aimed at identifying novel inhibitors of the Vif-A3G protein-protein interaction [1]. Its well-characterized SAR also facilitates the design of counterscreens to eliminate non-specific or assay-interfering compounds.

Mechanistic Studies of Vif-Dependent A3G Degradation in Primary Cell Models

For experiments requiring a physiologically relevant system, N.41 is the preferred tool compound due to its validated antiviral activity (IC50 = 8.4 µM) and favorable therapeutic index (TI >11.9) in primary human PBMCs [1]. This allows researchers to dissect the Vif-A3G pathway in a setting that closely mimics in vivo HIV-1 infection, without the confounding effects of cytotoxicity.

Chemical Probe for Dissecting Vif-A3G Binding Interface vs. Vif-E3 Ligase Complex Assembly

Because N.41 specifically inhibits the direct Vif-A3G interaction [1], it is the compound of choice for studies aiming to differentiate the roles of A3G recruitment by Vif from the subsequent recruitment of the Elongin B/C-Cullin5 E3 ubiquitin ligase complex. Using ZBMA-1 in parallel would target the latter, providing a complementary but distinct mechanism-of-action toolset [2].

Structure-Activity Relationship (SAR) Campaigns and Chemical Probe Optimization

The existence of a preliminary SAR around the N.41 core, including analogues with enhanced potency (IC50 = 4.2 µM), positions N.41 as a superior starting point for medicinal chemistry efforts aimed at developing more potent and selective Vif-A3G inhibitors [1]. Researchers can leverage the known critical hydroxyl pharmacophore to guide iterative chemical synthesis and biological testing.

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